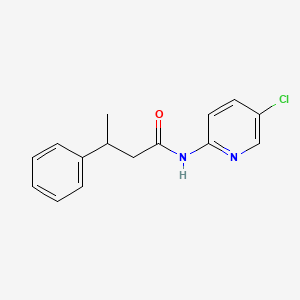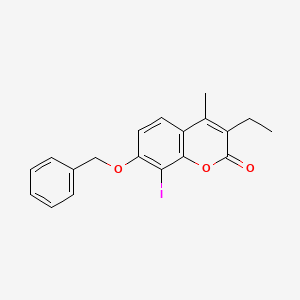![molecular formula C15H10ClN5O3S B6083069 N-(4-chlorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6083069.png)
N-(4-chlorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea is a chemical compound that has been widely used in scientific research due to its unique properties. It is a thiadiazole-based compound that has been synthesized using various methods.
作用機序
The mechanism of action of N-(4-chlorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea is not fully understood. However, it is believed to act as an inhibitor of various enzymes and proteins involved in biological processes such as cell signaling, gene expression, and protein synthesis. It has been shown to inhibit the activity of various kinases such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK). It has also been shown to inhibit the activity of various transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of various anti-apoptotic proteins such as Bcl-2 and Bcl-xL. It has also been shown to inhibit the activity of various inflammatory mediators such as cytokines and prostaglandins. In addition, it has been shown to inhibit the growth of various bacteria and fungi.
実験室実験の利点と制限
One of the main advantages of using N-(4-chlorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and can be used at low concentrations. However, one of the main limitations of using this compound is its poor solubility in aqueous solutions, which can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions related to N-(4-chlorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea. One future direction is the development of novel derivatives of this compound with improved solubility and potency. Another future direction is the investigation of the role of this compound in various biological processes such as autophagy and epigenetics. In addition, the use of this compound in combination with other drugs or therapies for the treatment of various diseases such as cancer and inflammation is another future direction.
合成法
The synthesis of N-(4-chlorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea involves the reaction of 4-chloroaniline with 5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The reaction is performed under reflux in an organic solvent such as dichloromethane or acetonitrile. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
N-(4-chlorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea has been widely used in scientific research in various fields such as medicinal chemistry, biochemistry, and molecular biology. It has been used as a tool compound to investigate the role of thiadiazole-based compounds in various biological processes such as cell signaling, enzyme inhibition, and gene expression. It has also been used as a lead compound for the development of novel drugs targeting various diseases such as cancer, inflammation, and infectious diseases.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN5O3S/c16-10-4-6-11(7-5-10)17-14(22)18-15-20-19-13(25-15)9-2-1-3-12(8-9)21(23)24/h1-8H,(H2,17,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGQQXJXWYZQDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5550589 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-[4-(diethylamino)-3-methylphenyl]acetamide](/img/structure/B6082986.png)
![3-[1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperidinyl]pyridine](/img/structure/B6082992.png)
![methyl 2-{[(2-undecanoylhydrazino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6082998.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide](/img/structure/B6083005.png)
![9-[(4-chlorobenzyl)amino]-3,3-dimethyl-1,2,3,4-tetrahydro-1-acridinol 2-butenedioate (salt)](/img/structure/B6083021.png)
![6-[(2-chloroethyl)sulfonyl]-N,N,N',N'-tetramethyl-1,3,5-triazine-2,4-diamine](/img/structure/B6083028.png)
![4-(3-fluorophenyl)-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B6083030.png)
![3-{1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6083052.png)
![1-sec-butyl-5-[(2-methyl-5-nitro-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6083060.png)
![2,2'-ethane-1,2-diylbis(2H-naphtho[1,8-cd]isothiazole) 1,1,1',1'-tetraoxide](/img/structure/B6083077.png)
![3-[5-(4-ethoxyphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B6083092.png)


![3-(4-hydroxyphenyl)-2-[4-(1-oxo-1H-isochromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B6083107.png)